N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide, commonly known as ITAM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ITAM is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating various cellular pathways and processes.
Mechanism of Action
The mechanism of action of ITAM is not fully understood, but it is thought to act by modulating the activity of various signaling pathways. ITAM has been shown to bind to various proteins, including the tyrosine kinase receptor Axl, and to modulate their activity. This results in downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ITAM has been shown to have various biochemical and physiological effects. One of the most significant effects of ITAM is its ability to modulate the activity of various signaling pathways, as mentioned above. ITAM has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, ITAM has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ITAM for lab experiments is its small size and synthetic nature. This makes it easy to manipulate and study in vitro and in vivo. Additionally, ITAM has been shown to have a high degree of specificity for various signaling pathways, making it a valuable tool for investigating the mechanisms of various diseases. However, one of the limitations of ITAM is its potential toxicity at high concentrations. This must be taken into account when designing experiments using ITAM.
Future Directions
There are many potential future directions for research on ITAM. One area of research could be the development of ITAM-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to better understand the mechanism of action of ITAM and its effects on various signaling pathways. Finally, the development of new synthetic methods for ITAM could lead to the development of more potent and specific derivatives of ITAM for use in scientific research.
Synthesis Methods
ITAM can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods for synthesizing ITAM is through the condensation of 2-(3-morpholinyl)acetic acid with imidazo[2,1-b][1,3]thiazol-6-carbaldehyde, followed by the addition of a morpholine group to the resulting intermediate.
Scientific Research Applications
ITAM has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ITAM is in the study of cellular signaling pathways. ITAM has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This makes ITAM a valuable tool for investigating the mechanisms of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-morpholin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-11(5-9-8-18-3-1-13-9)14-6-10-7-16-2-4-19-12(16)15-10/h2,4,7,9,13H,1,3,5-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZPZPYDGUUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.